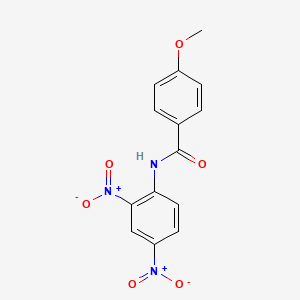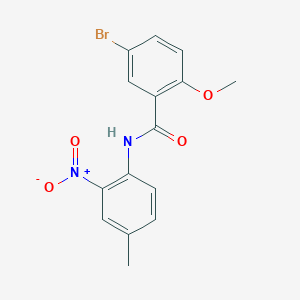![molecular formula C20H21NO4 B4989529 methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate, also known as DMOB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-acyl amino acid derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate involves its ability to inhibit the activity of acetyltransferases. This inhibition leads to the deacetylation of proteins, which can affect their function in various biological processes. methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to be a potent inhibitor of the acetyltransferase p300/CBP-associated factor (PCAF), which plays a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to regulate glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate in lab experiments is its ability to inhibit the activity of acetyltransferases specifically. This allows researchers to study the role of protein acetylation in various biological processes. However, one of the limitations of using methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate is its potential toxicity. High doses of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate have been found to be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate in scientific research. One potential application is in the development of cancer therapeutics. methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been found to be effective in inhibiting the proliferation of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate could be used in the study of metabolic disorders, such as type 2 diabetes, by regulating glucose metabolism through the activation of the AMPK pathway. Finally, further research could be done to identify other potential targets of methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate, which could lead to the development of new drugs for various diseases.
Méthodes De Synthèse
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate can be synthesized through a multistep process involving the condensation of 4-aminobenzoic acid with 2,4-dimethylphenylacetic acid, followed by the acylation of the resulting intermediate with methyl 4-chlorobutyrate. The final product is obtained through the reduction of the ester group using sodium borohydride.
Applications De Recherche Scientifique
Methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate has been extensively used in scientific research as a tool for studying the role of protein acetylation in various biological processes. It has been found to inhibit the activity of acetyltransferases, which are enzymes that catalyze the transfer of acetyl groups to proteins. This inhibition leads to the deacetylation of proteins, which can have a significant impact on their function.
Propriétés
IUPAC Name |
methyl 4-[[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-4-9-17(14(2)12-13)18(22)10-11-19(23)21-16-7-5-15(6-8-16)20(24)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEONJRQJMUDTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)